molecular formula C12H8O4 B3049492 1,3-Naphthalenedicarboxylic acid CAS No. 2089-93-2

1,3-Naphthalenedicarboxylic acid

Cat. No.: B3049492
CAS No.: 2089-93-2
M. Wt: 216.19 g/mol
InChI Key: CHDRADPXNRULGA-UHFFFAOYSA-N
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Description

1,3-Naphthalenedicarboxylic acid is an aromatic dicarboxylic acid with the molecular formula C12H8O4. It consists of a naphthalene ring substituted with two carboxyl groups at the 1 and 3 positions. This compound is known for its applications in the synthesis of coordination polymers and metal-organic frameworks due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Naphthalenedicarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 1,3-dimethylnaphthalene using oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under reflux conditions in an acidic medium .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of naphthalene derivatives. For instance, the oxidation of 1,3-dimethylnaphthalene in the presence of cobalt and manganese catalysts in acetic acid can yield high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Naphthalenedicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-naphthalenedicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal-organic frameworks derived from this compound can facilitate chemical reactions by providing active sites for reactants .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Naphthalenedicarboxylic acid
  • 2,3-Naphthalenedicarboxylic acid
  • 2,6-Naphthalenedicarboxylic acid
  • 1,2-Benzenedicarboxylic acid

Uniqueness

1,3-Naphthalenedicarboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct structural and chemical properties. This uniqueness makes it particularly suitable for the synthesis of coordination polymers with specific topologies and functionalities .

Properties

IUPAC Name

naphthalene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDRADPXNRULGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463734
Record name 1,3-Naphthalenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089-93-2
Record name 1,3-Naphthalenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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